molecular formula C18H19Cl3N4O B4622879 N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide

N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide

Cat. No. B4622879
M. Wt: 413.7 g/mol
InChI Key: SYIIOPBKYLQWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that have been explored for various pharmacological and chemical properties. While the exact compound's detailed introduction wasn't directly found, related research indicates a significant interest in piperazine and pyridinyl derivatives due to their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide" involves multiple steps, including reactions like the Whol Ziegler reaction, the Williamson reaction, and aminolysis. These methods demonstrate the complexity and versatility in synthesizing piperazine and pyridinyl-based compounds, indicating a deep chemical understanding and capability to modify molecular structures for specific properties or activities (Li Ming-zhu, 2008).

Scientific Research Applications

ACAT Inhibitors for Cholesterol Management

Compounds similar to N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. These inhibitors, such as K-604, show selectivity for ACAT-1 over ACAT-2 and have demonstrated significant improvements in aqueous solubility and oral absorption, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Alzheimer's Disease Therapeutics

Research on derivatives of piperazin-1-yl N-(pyridin-3-yl)acetamides has uncovered a new class of selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. These compounds have shown promise in inhibiting both self-mediated and Cu(II)-mediated amyloid β aggregation, indicating potential therapeutic applications in Alzheimer's disease management (Umar et al., 2019).

Antimicrobial Applications

N-substituted derivatives of benzothiazole and pyridine, including compounds similar to N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide, have been explored for their antimicrobial properties. Such compounds have been synthesized and evaluated for their antibacterial and antifungal activities, revealing considerable potential as antimicrobial agents (Patel & Agravat, 2009).

Anxiolytic Effects

Derivatives with structural similarities have been studied for their anxiolytic properties without the side effects associated with benzodiazepines. Compounds like N-phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (JNJ-5234801) have shown potential efficacy in reducing alcohol intake in animal models, suggesting a novel approach to treating anxiety and related disorders (Rezvani et al., 2007).

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N4O/c19-14-4-3-13(15(20)10-14)11-24-6-8-25(9-7-24)12-17(26)23-16-2-1-5-22-18(16)21/h1-5,10H,6-9,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIOPBKYLQWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloropyridin-3-yl)-2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.